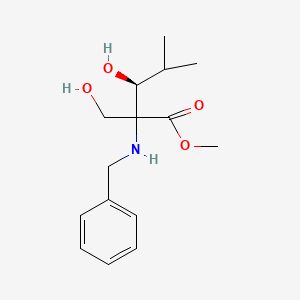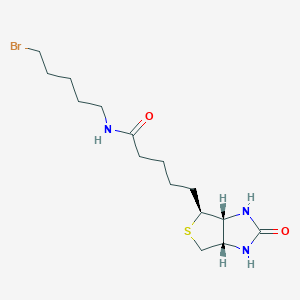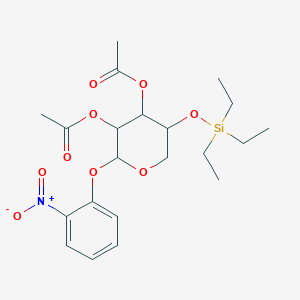
2-Nitrophenyl 2,3-di-O-acetyl-4-O-triethylsilyl-b-D-xylopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Nitrophenyl 2,3-di-O-acetyl-4-O-triethylsilyl-b-D-xylopyranoside is a biochemical reagent primarily used in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of carbohydrates (glycans) and their roles in biological systems. This compound is particularly useful in studying carbohydrate chemistry, glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitrophenyl 2,3-di-O-acetyl-4-O-triethylsilyl-b-D-xylopyranoside involves multiple steps Typically, the synthesis starts with the protection of hydroxyl groups on the xylopyranoside ring using acetyl groupsThe final step involves the attachment of the 2-nitrophenyl group to the anomeric carbon of the xylopyranoside .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity. The use of automated synthesis equipment and continuous flow reactors can also enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
2-Nitrophenyl 2,3-di-O-acetyl-4-O-triethylsilyl-b-D-xylopyranoside undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group.
Substitution: The acetyl and triethylsilyl groups can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents (e.g., chloroform, ethyl acetate, methanol), and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the nitrophenyl group can yield nitroso or nitro derivatives, while reduction can yield amino derivatives. Substitution reactions can produce various derivatives with different protective or functional groups .
科学研究应用
2-Nitrophenyl 2,3-di-O-acetyl-4-O-triethylsilyl-b-D-xylopyranoside has several scientific research applications, including:
Chemistry: Used in the study of carbohydrate chemistry and the synthesis of glycan derivatives.
Biology: Employed in glycobiology research to study glycan structures, biosynthesis, and interactions with proteins.
Medicine: Investigated for its potential role in drug development, particularly in designing glycan-based therapeutics.
Industry: Utilized in the development of biochemical assays and diagnostic tools for detecting and analyzing glycans
作用机制
The mechanism of action of 2-Nitrophenyl 2,3-di-O-acetyl-4-O-triethylsilyl-b-D-xylopyranoside involves its interaction with glycan-binding proteins and enzymes. The compound can act as a substrate or inhibitor in enzymatic reactions involving glycans. Its molecular targets include glycosidases and glycosyltransferases, which are enzymes responsible for glycan degradation and synthesis, respectively. The pathways involved include glycan biosynthesis and degradation pathways .
相似化合物的比较
Similar Compounds
- 2-Nitrophenyl 2,3-di-O-acetyl-4-O-triethylsilyl-b-D-glucopyranoside
- 2-Nitrophenyl 2,3-di-O-acetyl-4-O-triethylsilyl-b-D-galactopyranoside
- 2-Nitrophenyl 2,3-di-O-acetyl-4-O-triethylsilyl-b-D-mannopyranoside
Uniqueness
2-Nitrophenyl 2,3-di-O-acetyl-4-O-triethylsilyl-b-D-xylopyranoside is unique due to its specific structure, which includes the xylopyranoside ring and the combination of nitrophenyl, acetyl, and triethylsilyl groups. This unique structure makes it particularly useful in studying the specific interactions and functions of xylopyranoside-based glycans in biological systems .
属性
IUPAC Name |
[(2S,3R,4R,5R)-3-acetyloxy-2-(2-nitrophenoxy)-5-triethylsilyloxyoxan-4-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO9Si/c1-6-32(7-2,8-3)31-18-13-27-21(20(29-15(5)24)19(18)28-14(4)23)30-17-12-10-9-11-16(17)22(25)26/h9-12,18-21H,6-8,13H2,1-5H3/t18-,19+,20-,21+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFEHWXCZKFZQCB-MHTWAQMVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OC1COC(C(C1OC(=O)C)OC(=O)C)OC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[Si](CC)(CC)O[C@@H]1CO[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO9Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(Deoxyguanosin-8-yl)-2-amino-1-methyl-6-phenylimidazo[4,5-beta]pyridine](/img/structure/B1140024.png)

![Disodium;2-[(E)-2-(4-acetamido-2-sulfonatophenyl)ethenyl]-5-aminobenzenesulfonate](/img/structure/B1140026.png)
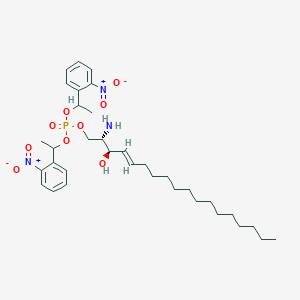
![Oxacyclohexadec-13-ene-2,6-dione,4,8-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5,7,9,13-pentamethyl-16-[(1E)-1-methyl-2-(2-methyl-4-thiazolyl)ethenyl]-,(4S,7R,8S,9S,13Z,16S)-](/img/structure/B1140032.png)
![(3S,6R,7S,8S,12Z,15S,16E)-1,3,7,15-Tetrakis-{[tert-butyl(dimethyl)silyl]oxy}-4,4,6,8,12,16-hexamethy](/img/structure/B1140034.png)
![(3S,6R,7S,8S,12Z,15S,16E)-1,3,15-Tris-{[tert-butyl(dimethyl)silyl]oxy}-7-hydroxy-4,4,6,8,12,16-hexam](/img/structure/B1140035.png)
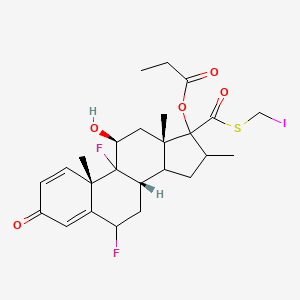
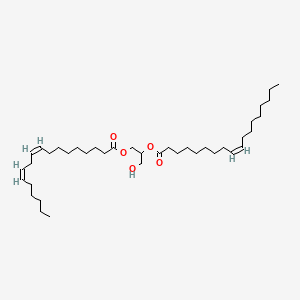
![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid](/img/structure/B1140038.png)
![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid, Methyl Ester](/img/structure/B1140039.png)
